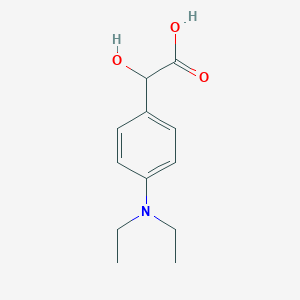

4-(Diethylamino)mandelic Acid

Description

4-(Diethylamino)mandelic Acid is an organic compound that belongs to the class of aromatic α-hydroxy acids. It is structurally characterized by the presence of a diethylamino group attached to the mandelic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-[4-(diethylamino)phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C12H17NO3/c1-3-13(4-2)10-7-5-9(6-8-10)11(14)12(15)16/h5-8,11,14H,3-4H2,1-2H3,(H,15,16) |

InChI Key |

QMPCLJSASBKDOX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)mandelic Acid can be achieved through several methods. One common approach involves the reaction of benzaldehyde with diethylamine to form the corresponding imine, which is then subjected to hydrolysis to yield the desired product . Another method involves the reduction of 4-nitrobenzyl cyanide followed by hydrolysis .

Industrial Production Methods

Industrial production of 4-(Diethylamino)mandelic Acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)mandelic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Diethylamino)mandelic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)mandelic Acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit the growth of microorganisms . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Mandelic Acid: A simpler analog without the diethylamino group, used in similar applications but with different properties.

4-Aminoquinolines: Compounds like chloroquine and amodiaquine, which have different structures but similar therapeutic applications.

Uniqueness

4-(Diethylamino)mandelic Acid is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential therapeutic applications compared to its simpler analogs.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 4-(diethylamino)mandelic acid in biological matrices?

- Methodology : Reverse-phase HPLC-UV with derivatization is widely used. For example, 4-(diethylamino)benzaldehyde (DEAB) reacts with amines under acidic conditions to form stable Schiff bases, detectable at 254 nm. Column selection (C18), mobile phase optimization (e.g., acetonitrile:phosphate buffer), and validation parameters (linearity: 0.1–50 µg/mL, LOD: 0.03 µg/mL) should align with ICH guidelines .

- Critical Note : Acidic conditions (pH 2–3) enhance reaction specificity, but excess derivatizing agent may interfere; ensure post-reaction purification .

Q. How can 4-(diethylamino)mandelic acid be synthesized, and what are common impurities?

- Synthesis Protocol : A Mannich base synthesis approach is effective. React mandelic acid with diethylamine and formaldehyde in ethanol at 70–75°C for 3–8.5 hours. Recrystallize with ethanol to remove unreacted amines and formaldehyde adducts .

- Impurity Profiling : Monitor for residual diethylamine (via GC-MS) and byproducts like 4-(diethylamino)benzaldehyde (HPLC retention time: 6.2 min) .

Q. What are the key stability considerations for 4-(diethylamino)mandelic acid under varying pH and temperature?

- Stability Study Design : Use accelerated stability testing (40°C/75% RH for 6 months). In acidic conditions (pH < 4), degradation via hydrolysis occurs (t₁/₂: 14 days at pH 2). Store lyophilized samples at -20°C to prevent oxidation .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of 4-(diethylamino)mandelic acid enantiomers?

- Enantioselective Analysis : Employ chiral HPLC (Chiralpak IA column) with a mobile phase of hexane:isopropanol (85:15). (R)-enantiomer shows 3x higher antimicrobial activity against S. aureus (MIC: 8 µg/mL vs. 24 µg/mL for (S)) .

- Mechanistic Insight : The (R)-form’s carboxyl group aligns better with bacterial enzyme active sites, as shown in molecular docking studies (PDB: 3VOB) .

Q. What experimental strategies resolve contradictions in reported derivatization efficiencies of 4-(diethylamino)mandelic acid?

- Troubleshooting Framework :

- Contradiction: DEAB derivatization yields vary (70–95% in literature).

- Resolution: Optimize reaction time (30–60 min) and molar ratio (1:2 analyte:DEAB). Use kinetic studies (UV-Vis at 300–400 nm) to identify plateau phases .

- Validation: Cross-validate with LC-MS/MS (MRM transition m/z 296→152) to confirm completeness .

Q. How can computational modeling guide the design of 4-(diethylamino)mandelic acid derivatives with enhanced bioactivity?

- Workflow :

Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and reactive sites.

Use AutoDock Vina to screen derivatives against target proteins (e.g., E. coli FabI).

Synthesize top candidates (e.g., 4-methoxy variants) and test MIC values .

- Case Study : Methoxy substitution at C3 increases lipophilicity (logP from 1.2 to 2.8), improving membrane permeability .

Q. What in vitro models are suitable for studying the antimicrobial mechanisms of 4-(diethylamino)mandelic acid?

- Model Selection :

- Time-kill assays in P. aeruginosa biofilms (MBEC™ Assay).

- Synergy testing with β-lactams via checkerboard assays (FIC index ≤0.5 indicates synergy) .

Methodological Best Practices

- Data Reproducibility : Document reaction conditions (e.g., formaldehyde addition intervals in Mannich synthesis) to minimize batch variability .

- Ethical Citation : Use tools like Mendeley to track primary sources (e.g., HPLC validation protocols from J. Pharm. Biomed. Anal.) and avoid unreliable databases like BenchChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.